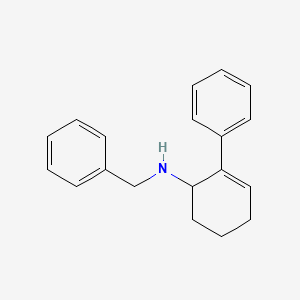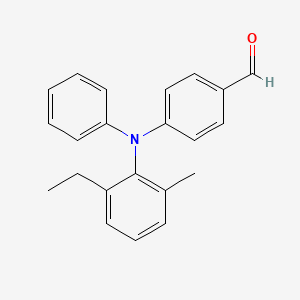
4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde is an organic compound with the molecular formula C22H21NO It is a derivative of benzaldehyde, where the aldehyde group is attached to a benzene ring substituted with a 2-ethyl-6-methylphenyl and a phenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde typically involves the reaction of 2-ethyl-6-methylaniline with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include hydrochloric acid and sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzoic acid.
Reduction: 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzyl alcohol.
Substitution: 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)-2-nitrobenzaldehyde.
Aplicaciones Científicas De Investigación
4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
- 4-((2-Methylphenyl)(phenyl)amino)benzaldehyde
- 4-((2-Ethylphenyl)(phenyl)amino)benzaldehyde
- 4-((2-Methyl-6-ethylphenyl)(phenyl)amino)benzaldehyde
Comparison: 4-((2-Ethyl-6-methylphenyl)(phenyl)amino)benzaldehyde is unique due to the presence of both ethyl and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different physicochemical properties and biological effects, making it a valuable subject of study in various research fields.
Propiedades
Número CAS |
256660-20-5 |
|---|---|
Fórmula molecular |
C22H21NO |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
4-(N-(2-ethyl-6-methylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C22H21NO/c1-3-19-9-7-8-17(2)22(19)23(20-10-5-4-6-11-20)21-14-12-18(16-24)13-15-21/h4-16H,3H2,1-2H3 |
Clave InChI |
BGWMXUZJAAUVIB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC(=C1N(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


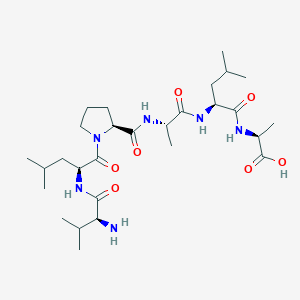

![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)
![2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14240929.png)
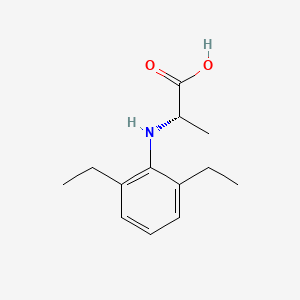
![2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14240945.png)
![Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]-](/img/structure/B14240949.png)
![4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240951.png)
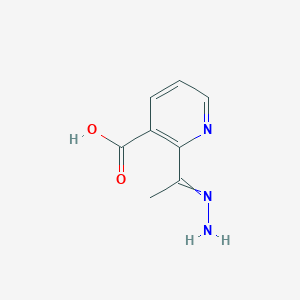
![7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde](/img/structure/B14240957.png)

![4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14240976.png)
